11-Keto-beta-boswellic acid

描述

属性

IUPAC Name |

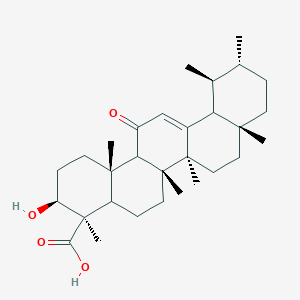

3-hydroxy-4,6a,6b,8a,11,12,14b-heptamethyl-14-oxo-1,2,3,4a,5,6,7,8,9,10,11,12,12a,14a-tetradecahydropicene-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O4/c1-17-8-11-26(3)14-15-28(5)19(23(26)18(17)2)16-20(31)24-27(4)12-10-22(32)30(7,25(33)34)21(27)9-13-29(24,28)6/h16-18,21-24,32H,8-15H2,1-7H3,(H,33,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIMHGPSYDOGBPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17019-92-0 |

Source

|

| Record name | Urs-12-en-23-oic acid, 3-hydroxy-11-oxo-, (3α,4β) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of Action of 11-Keto-β-Boswellic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Keto-β-boswellic acid (KBA) and its acetylated derivative, Acetyl-11-keto-β-boswellic acid (AKBA), are pentacyclic triterpenoids derived from the gum resin of the Boswellia serrata tree. These compounds have garnered significant scientific interest due to their potent anti-inflammatory and anti-cancer properties. This technical guide provides a comprehensive overview of the core mechanisms of action of KBA, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Data Presentation: Quantitative Analysis of KBA's Biological Activity

The biological effects of 11-Keto-β-boswellic acid and its acetylated form are concentration-dependent. The following tables summarize key quantitative data from various in vitro studies.

Table 1: Inhibitory Concentration (IC50) of AKBA against 5-Lipoxygenase (5-LOX)

| Assay System | Substrate | IC50 (µM) | Reference |

| Intact human neutrophils | Endogenous Arachidonic Acid | 1.5 - 8.8 | [1] |

| Cell-free (purified human 5-LOX) | Arachidonic Acid | 3.0 | [1] |

| Ionophore-stimulated peritoneal polymorphonuclear leukocytes (PMNL) | Endogenous arachidonic acid | 1.5 | [2][3] |

| Cell-free system (105,000 g supernatants) | Exogenous arachidonic acid (20 µM) | 8 | [2][3] |

Table 2: Cytotoxic Activity (IC50) of KBA and its Derivatives in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 | Reference |

| β-KBA | MDA-MB-231 | Triple-Negative Breast Cancer | 25.45 µM | [4] |

| α-KBA | MDA-MB-231 | Triple-Negative Breast Cancer | 41.96 µM | [4] |

| AKBA | PC3/Doc | Docetaxel-resistant Prostate Cancer | ~17 µM | [5] |

| AKBA | PC3 | Prostate Cancer | ~21 µM | [5] |

| Butyryloxy derivative of KBA (BKBA) | HL-60 | Human promyelocytic leukemia | 7.7 µg/ml | [6] |

| Hexanoyloxy derivative of KBA (HKBA) | HL-60 | Human promyelocytic leukemia | 4.5 µg/ml | [6] |

Table 3: Effect of AKBA on Pro-inflammatory Cytokine Expression in H9C2 Cardiomyocytes

| Treatment | TNF-α Production | IL-6 Production | IL-1β Production | PGE2 Production | Reference |

| LPS (10 µg/mL) | Significantly elevated | Significantly elevated | Significantly elevated | Significantly elevated | [7] |

| LPS + AKBA (2.5, 5, 10 µM) | Concentration-dependent suppression | Concentration-dependent suppression | Concentration-dependent suppression | Concentration-dependent suppression | [7] |

Core Mechanisms of Action

The multifaceted therapeutic potential of 11-keto-β-boswellic acid stems from its ability to modulate multiple key signaling pathways implicated in inflammation and cancer.

Anti-Inflammatory Mechanism

The primary anti-inflammatory actions of KBA and AKBA are attributed to the inhibition of pro-inflammatory enzymes and transcription factors.

-

Inhibition of 5-Lipoxygenase (5-LOX): KBA and particularly AKBA are potent, direct, non-competitive inhibitors of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators.[1][2][3] This inhibition reduces the production of pro-inflammatory leukotrienes.

-

Suppression of the NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation. AKBA has been shown to inhibit the activation of NF-κB.[8][9] This is achieved, at least in part, through the inhibition of the IκB kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[8][9] The suppression of NF-κB activation leads to the downregulation of various pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[10]

Anti-Cancer Mechanism

The anti-neoplastic effects of KBA are mediated through the modulation of pathways controlling cell survival, proliferation, and apoptosis.

-

Inhibition of the PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation, and its overactivation is a hallmark of many cancers. KBA and AKBA have been shown to inhibit the PI3K/Akt pathway, leading to decreased phosphorylation and activation of Akt.[11][12] This inhibition promotes apoptosis and reduces cancer cell proliferation.

-

Induction of Apoptosis: KBA induces programmed cell death in cancer cells through the intrinsic and extrinsic pathways. It can modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria and subsequent caspase activation.[13][14][15]

-

Cell Cycle Arrest: KBA can induce cell cycle arrest, primarily at the G1/S or G2/M phase, in various cancer cell lines. This prevents cancer cells from progressing through the cell cycle and dividing.[16]

-

Inhibition of Topoisomerases: AKBA has been identified as a dual inhibitor of topoisomerase I and II, enzymes that are crucial for DNA replication and transcription.[17] Inhibition of these enzymes leads to DNA damage and ultimately cell death in rapidly dividing cancer cells.

-

Anti-Angiogenic Effects: KBA has been shown to inhibit angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. This effect is partly mediated by the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of 11-Keto-β-boswellic acid.

Western Blot Analysis for PI3K/Akt Pathway Activation

This protocol is for assessing the phosphorylation status of Akt as a marker for PI3K/Akt pathway activation.

1. Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with desired concentrations of KBA or vehicle control for the specified time.

2. Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

4. SDS-PAGE and Protein Transfer:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

5. Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

6. Detection and Analysis:

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture the image using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein and loading control.[16][18][19]

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining

This protocol allows for the quantitative analysis of cell cycle distribution.

1. Cell Preparation:

-

Harvest cells (including both adherent and floating cells) after treatment with KBA or vehicle.

-

Wash cells with PBS and count them.

2. Fixation:

-

Resuspend approximately 1 x 106 cells in 1 ml of ice-cold 70% ethanol, adding it dropwise while gently vortexing.

-

Fix the cells for at least 30 minutes at 4°C.

3. Staining:

-

Centrifuge the fixed cells and wash twice with PBS.

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

4. Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Excite PI with a 488 nm laser and collect fluorescence emission at approximately 617 nm.

-

Gate on single cells to exclude doublets and aggregates.

-

Generate a histogram of DNA content and use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.[6][20][21][22]

In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the ability of endothelial cells to form capillary-like structures.

1. Preparation of Matrigel:

-

Thaw Matrigel on ice and pipette 50-100 µL into each well of a 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

2. Cell Seeding:

-

Harvest endothelial cells (e.g., HUVECs) and resuspend them in media containing the desired concentrations of KBA or control substances.

-

Seed 1.5-3 x 104 cells per well onto the solidified Matrigel.

3. Incubation and Observation:

-

Incubate the plate at 37°C for 4-18 hours.

-

Observe and photograph the formation of tube-like structures using a microscope.

4. Quantification:

-

Quantify the extent of tube formation by measuring parameters such as the total tube length, number of branch points, and number of loops using image analysis software.[1][3][4][5][23]

Conclusion

11-Keto-β-boswellic acid and its acetylated form, AKBA, are promising multi-target therapeutic agents with well-documented anti-inflammatory and anti-cancer activities. Their mechanisms of action are centered around the inhibition of key inflammatory mediators like 5-LOX and the NF-κB pathway, as well as the modulation of critical cancer-related signaling cascades, including the PI3K/Akt pathway. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of these natural compounds. Future research should focus on elucidating the precise molecular interactions and downstream effects to fully harness the clinical utility of 11-Keto-β-boswellic acid.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. benchchem.com [benchchem.com]

- 3. cellbiolabs.com [cellbiolabs.com]

- 4. ibidi.com [ibidi.com]

- 5. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]

- 6. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

- 7. med.upenn.edu [med.upenn.edu]

- 8. Acetyl-11-keto-beta-boswellic acid potentiates apoptosis, inhibits invasion, and abolishes osteoclastogenesis by suppressing NF-kappa B and NF-kappa B-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antiinflammatory and antiatherogenic effects of the NF-kappaB inhibitor acetyl-11-keto-beta-boswellic acid in LPS-challenged ApoE-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Protective Effect of 11-Keto-β-Boswellic Acid against Diabetic Cardiomyopathy in Rats Entails Activation of AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Elevated Bax/Bcl-2 Ratio: A Cytotoxic Mode of Action of Kermanian Propolis Against an Acute Lymphoblastic Leukemia Cell Line, NALM-6 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 11-Keto-α-Boswellic Acid, a Novel Triterpenoid from Boswellia spp. with Chemotaxonomic Potential and Antitumor Activity against Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. wp.uthscsa.edu [wp.uthscsa.edu]

- 21. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 22. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 23. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Inflammatory Mechanisms of 11-Keto-β-Boswellic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Keto-β-boswellic acid (KBA) and its acetylated derivative, acetyl-11-keto-β-boswellic acid (AKBA), are pentacyclic triterpenoids derived from the gum resin of Boswellia species. These compounds have garnered significant scientific interest for their potent anti-inflammatory properties, positioning them as promising candidates for the development of novel therapeutics for a range of inflammatory conditions. This technical guide provides an in-depth exploration of the core anti-inflammatory pathways modulated by KBA/AKBA, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling cascades.

Core Anti-Inflammatory Pathways

The anti-inflammatory effects of KBA and AKBA are primarily attributed to their modulation of two key signaling pathways: the 5-lipoxygenase (5-LOX) pathway and the nuclear factor-kappa B (NF-κB) signaling cascade. Additionally, emerging evidence suggests a role for the mitogen-activated protein kinase (MAPK) pathway in mediating their effects.

Inhibition of the 5-Lipoxygenase (5-LOX) Pathway

KBA and its derivatives are potent inhibitors of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes, which are powerful pro-inflammatory mediators.[1][2] AKBA has been shown to be a direct, non-competitive inhibitor of 5-LOX.[1]

Quantitative Data: 5-LOX Inhibition

| Compound | Assay System | IC50 Value | Reference(s) |

| Acetyl-11-keto-β-boswellic acid (AKBA) | Intact rat neutrophilic granulocytes | 1.5 µM | [1] |

| Acetyl-11-keto-β-boswellic acid (AKBA) | Rat granulocyte 105,000 x g supernatants | 8 µM | [1] |

| Acetyl-11-keto-β-boswellic acid (AKBA) | Affinity chromatography-purified human leukocyte 5-LOX | 16 µM | [1] |

| Acetyl-11-keto-β-boswellic acid (AKBA) | Cell-free (purified human 5-LOX) | 3.0 µM | [3] |

| Acetyl-11-keto-β-boswellic acid (AKBA) | Intact human neutrophils | 1.5 - 8.8 µM | [3] |

| 11-keto-β-boswellic acid (deacetylated AKBA) | Intact cells | 3 µM | [4] |

| 11-keto-β-boswellic acid (deacetylated AKBA) | Cell-free system | 20 µM | [4] |

Signaling Pathway Diagram: 5-LOX Inhibition by AKBA

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. AKBA has been shown to suppress the activation of NF-κB, thereby downregulating the expression of numerous pro-inflammatory genes.[5] The primary mechanism of NF-κB inhibition by AKBA is through the suppression of IκB kinase (IKK) activation.[5] This prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.

Quantitative Data: Inhibition of Pro-Inflammatory Cytokines

| Compound | Cell Line | Stimulus | Cytokine | Concentration | % Inhibition / Effect | Reference(s) |

| AKBA | RAW264.7 cells | LPS | IL-1β | Not specified | Significant decrease | [6] |

| AKBA | RAW264.7 cells | LPS | IL-6 | Not specified | Significant decrease | [6] |

| AKBA | RAW264.7 cells | LPS | TNF-α | Not specified | Significant decrease | [6] |

| AKBA-enriched Boswellia extract | Human PBMC | LPS | TNF-α | 5 µg/ml | 61.1% | [7] |

| AKBA-enriched Boswellia extract | Human PBMC | LPS | IL-6 | 5 µg/ml | 67.6% | [7] |

Signaling Pathway Diagram: NF-κB Inhibition by AKBA

Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling pathways, including p38, JNK, and ERK, play crucial roles in regulating inflammatory responses. While the precise mechanisms are still under investigation, studies suggest that AKBA can modulate the phosphorylation and activation of these kinases, contributing to its overall anti-inflammatory effect. For instance, AKBA has been shown to reduce RANKL-mediated osteoclast activation through the regulation of the ERK pathway.[8]

Further Research is Warranted: The specific dose-dependent effects of AKBA on the phosphorylation status of p38, JNK, and ERK in various inflammatory models require more detailed investigation to fully elucidate the role of the MAPK pathway in its anti-inflammatory actions.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to evaluate the anti-inflammatory properties of KBA/AKBA.

Cell-Free 5-Lipoxygenase (5-LOX) Activity Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified 5-LOX.

-

Materials:

-

Purified human recombinant 5-LOX enzyme

-

Arachidonic acid (substrate)

-

KBA/AKBA and control inhibitors (e.g., Zileuton)

-

Assay buffer (e.g., Tris-HCl, pH 7.4, containing CaCl2 and ATP)

-

Solvent for compounds (e.g., DMSO)

-

HPLC or LC-MS system

-

-

Procedure:

-

Prepare stock solutions of KBA/AKBA and control inhibitors in a suitable solvent.

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a microcentrifuge tube or 96-well plate, pre-incubate the purified 5-LOX enzyme with various concentrations of the test compound or vehicle control on ice for 15 minutes.[3]

-

Initiate the enzymatic reaction by adding arachidonic acid (e.g., final concentration of 20 µM).[3]

-

Incubate the reaction mixture at 37°C for 10 minutes.[3]

-

Stop the reaction by adding a quenching solution (e.g., a 1:1 mixture of methanol and acetonitrile).

-

Analyze the formation of 5-LOX products (e.g., 5-HETE, LTB4) by HPLC or LC-MS.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

-

NF-κB Luciferase Reporter Assay

This cell-based assay quantifies the transcriptional activity of NF-κB.

-

Materials:

-

A suitable cell line (e.g., HEK293, HCT-116)

-

NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

Cell culture medium and supplements

-

NF-κB activator (e.g., TNF-α, LPS)

-

KBA/AKBA and control inhibitors

-

Luciferase assay reagent

-

Luminometer

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

After 24-48 hours, replace the medium with fresh medium containing various concentrations of KBA/AKBA or vehicle control. Pre-incubate for 1-2 hours.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL) for 6-8 hours.[9]

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.

-

Calculate the percentage of inhibition of NF-κB activity for each compound concentration relative to the stimulated vehicle control.

-

Western Blot Analysis of MAPK Phosphorylation

This technique is used to detect the phosphorylation status of MAPK proteins (p38, JNK, ERK) as a measure of their activation.

-

Materials:

-

Cell line (e.g., RAW264.7 macrophages)

-

Cell culture medium and supplements

-

Inflammatory stimulus (e.g., LPS)

-

KBA/AKBA

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (phospho-p38, total p38, phospho-JNK, total JNK, phospho-ERK, total ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Seed cells and grow to 70-80% confluency.

-

Pre-treat the cells with various concentrations of KBA/AKBA or vehicle for 1-2 hours.

-

Stimulate the cells with an inflammatory stimulus (e.g., LPS at 1 µg/mL) for a specified time (e.g., 15-60 minutes).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total p38) to normalize for protein loading.

-

Quantify the band intensities to determine the relative levels of phosphorylated proteins.

-

Experimental Workflow Diagram

In Vivo Animal Models and Clinical Perspectives

In vivo studies in animal models of inflammation, such as collagen-induced arthritis in rats, have demonstrated the anti-inflammatory and anti-arthritic potential of AKBA.[7] For instance, oral administration of a Boswellia serrata extract containing 30% AKBA at doses of 40 and 80 mg/kg for 21 days significantly reduced paw edema and arthritic index in rats.[7]

Clinical trials in humans have primarily focused on osteoarthritis, with several studies reporting that supplementation with AKBA-enriched Boswellia extracts leads to significant improvements in pain and physical function.[10][11] While promising, further large-scale, well-controlled clinical trials are necessary to fully establish the therapeutic efficacy and optimal dosage of KBA/AKBA for various inflammatory diseases in humans.

Conclusion

11-Keto-β-boswellic acid and its acetylated form are potent anti-inflammatory compounds that exert their effects through the modulation of key signaling pathways, most notably the 5-lipoxygenase and NF-κB pathways. The available quantitative data and established experimental protocols provide a solid foundation for further research and development of these natural compounds as therapeutic agents for a variety of inflammatory disorders. Future investigations should focus on elucidating the precise role of the MAPK pathway in their mechanism of action and conducting robust clinical trials to translate the promising preclinical findings into effective treatments for patients.

References

- 1. Mechanism of 5-lipoxygenase inhibition by acetyl-11-keto-beta-boswellic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Lipoxygenase inhibition by acetyl-11-keto-β-boswellic acid (AKBA) by a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Acetyl-11-keto-beta-boswellic acid (AKBA): structure requirements for binding and 5-lipoxygenase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acetyl-11-keto-beta-boswellic acid potentiates apoptosis, inhibits invasion, and abolishes osteoclastogenesis by suppressing NF-kappa B and NF-kappa B-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-O-Acetyl-11-Keto-β-Boswellic Acid Suppresses Colitis-Associated Colorectal Cancer by Inhibiting the NF-Kb Signaling Pathway and Remodeling Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 10. Frontiers | Ten days of supplementation with a standardized Boswellia serrata extract attenuates soreness and accelerates recovery after repeated bouts of downhill running in recreationally active men [frontiersin.org]

- 11. healthyhey.com [healthyhey.com]

11-Keto-β-Boswellic Acid: A Technical Guide to its Applications in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

11-Keto-β-boswellic acid (KBA) and its acetylated derivative, Acetyl-11-keto-β-boswellic acid (AKBA), are pentacyclic triterpenoids derived from the gum resin of Boswellia serrata. These compounds have garnered significant attention in oncological research for their potent anti-inflammatory and anti-cancer properties. This technical guide provides a comprehensive overview of the current state of research on KBA and AKBA in oncology, focusing on their mechanisms of action, relevant signaling pathways, and experimental data. The information is presented to support further investigation and drug development efforts in this promising area.

Mechanism of Action and Key Signaling Pathways

KBA and AKBA exert their anti-cancer effects through the modulation of multiple signaling pathways critical for tumor cell survival, proliferation, and metastasis. The primary mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of invasion and autophagy.

Induction of Apoptosis

AKBA has been shown to induce apoptosis in a variety of cancer cell lines.[1][2][3][4] This is achieved through the regulation of key apoptotic proteins, including the upregulation of pro-apoptotic Bax and the downregulation of anti-apoptotic Bcl-2.[5] Furthermore, AKBA can potentiate apoptosis induced by other agents like TNF and various chemotherapeutics.[6]

Cell Cycle Arrest

A significant mechanism of the anti-proliferative activity of KBA and AKBA is the induction of cell cycle arrest. In non-small cell lung cancer (NSCLC) cells, AKBA has been observed to cause cell cycle arrest at the G0/G1 phase.[2][3] In colorectal cancer cells, it can arrest the cell cycle at the G2/M phase.[1] This targeted disruption of the cell cycle prevents cancer cells from dividing and proliferating.

Inhibition of Key Pro-Cancerous Signaling Pathways

PTEN/Akt/COX-2 Pathway: In gastric cancer, AKBA inhibits cell proliferation and induces apoptosis by upregulating the tumor suppressor PTEN, which in turn inhibits the Akt signaling pathway and downregulates COX-2 expression.[5]

NF-κB Signaling Pathway: AKBA is a potent inhibitor of the NF-κB signaling pathway.[6][7] It suppresses both inducible and constitutive NF-κB activation in tumor cells by inhibiting the activation of IκBα kinase (IKK), which prevents the subsequent steps leading to the nuclear translocation of NF-κB.[6] This pathway is crucial for inflammation-associated cancers, and its inhibition by AKBA contributes to the compound's anti-cancer and anti-inflammatory effects.[1]

PI3K/Akt Signaling Pathway: AKBA has been shown to inhibit the PI3K/Akt signaling pathway in non-small cell lung cancer cells, contributing to its anti-cancer effects.[2][3][8]

CXCR4 Chemokine Receptor Expression: AKBA has been found to downregulate the expression of the CXCR4 chemokine receptor in pancreatic cancer cells.[9] The CXCR4/CXCL12 axis is critically involved in tumor metastasis, and its inhibition by AKBA suggests a potential role in preventing cancer spread.[9]

Quantitative Data on the Efficacy of 11-Keto-β-Boswellic Acid and its Derivatives

The following tables summarize the quantitative data from various studies on the efficacy of KBA and AKBA in different cancer cell lines.

| Cell Line | Cancer Type | Compound | IC50 Value | Time Point | Reference |

| HCT116 | Colorectal Cancer | AKBA | 41.86 µM | 24 h | [1] |

| HCT116 | Colorectal Cancer | AKBA | 20.2 µM | 48 h | [1] |

| HCT116 | Colorectal Cancer | AKBA | 15.02 µM | 72 h | [1] |

| SW620 | Colorectal Cancer | AKBA | 74.2 µM | 24 h | [1] |

| SW620 | Colorectal Cancer | AKBA | 57.3 µM | 48 h | [1] |

| SW620 | Colorectal Cancer | AKBA | 39.8 µM | 72 h | [1] |

| PC3/Doc | Docetaxel-Resistant Prostate Cancer | AKBA | ~17 µM | Not Specified | [10] |

| MCF-7 | Breast Cancer | Compound 4 (KBA derivative) | 123.6 µM | Not Specified | [4] |

| MCF-7 | Breast Cancer | Compound 5 (KBA derivative) | 9.6 µM | Not Specified | [4] |

| MCF-7 | Breast Cancer | Compound 9 (KBA derivative) | 88.94 µM | Not Specified | [4] |

| LNCaP | Prostate Cancer | Compound 4 (KBA derivative) | 9.6 µM | Not Specified | [4] |

| LNCaP | Prostate Cancer | Compound 5 (KBA derivative) | 44.12 µM | Not Specified | [4] |

| LNCaP | Prostate Cancer | Compound 9 (KBA derivative) | 12.03 µM | Not Specified | [4] |

| Cell Line | Cancer Type | Compound | Concentration | Apoptotic Cells (%) | Time Point | Reference |

| PC3/Doc | Docetaxel-Resistant Prostate Cancer | AKBA | 10 µM | 9.14% | Not Specified | [10] |

| PC3/Doc | Docetaxel-Resistant Prostate Cancer | AKBA | 20 µM | 13.59% | Not Specified | [10] |

| PC3/Doc | Docetaxel-Resistant Prostate Cancer | AKBA | 30 µM | 37.73% | Not Specified | [10] |

Experimental Protocols

Cell Proliferation and Viability Assays

Methyl Thiazolyl Tetrazolium (MTT) Colorimetric Assay (Gastric Cancer Cells):

-

Cell Lines: Human poorly differentiated BGC823 and moderately differentiated SGC7901 gastric cancer cells.

-

Culture Conditions: Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.

-

Protocol: Cells are seeded in 96-well plates and treated with varying concentrations of AKBA for different time points. MTT solution is added to each well, and after incubation, the formazan crystals are dissolved in a solubilization buffer. The absorbance is measured at a specific wavelength to determine cell viability.[5]

CCK-8 Assay (Non-Small Cell Lung Cancer and Colorectal Cancer Cells):

-

Cell Lines: A549, H460, H1299 (NSCLC), BEAS-2B (normal lung), HCT116, SW620 (colorectal cancer).[2][3]

-

Protocol: Similar to the MTT assay, cells are seeded in 96-well plates and treated with AKBA. CCK-8 solution is added, and the absorbance is measured to quantify the number of viable cells.[1][2][3]

Apoptosis Assays

Flow Cytometry with Annexin V-FITC/PI Staining:

-

Principle: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of propidium iodide (PI) by non-viable cells.

-

Protocol: Cells are treated with AKBA, harvested, and then stained with Annexin V-FITC and PI according to the manufacturer's protocol. The stained cells are then analyzed by flow cytometry.[1][5]

Western Blot Analysis

-

Purpose: To detect the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.

-

Protocol:

-

Cells are treated with AKBA and then lysed to extract total protein.

-

Protein concentration is determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, PCNA, PTEN, p-Akt, COX-2).[5]

-

After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5]

-

In Vivo Xenograft Nude Mouse Model (Gastric Cancer)

-

Animal Model: Nude mice.

-

Cell Injection: BGC823 and SGC7901 cells are subcutaneously injected into the mice.

-

Treatment: Once tumors reach a certain size (e.g., approximately 0.1 cm³), mice are randomly divided into treatment and control groups. The treatment group receives AKBA (e.g., 100 mg/kg/d) via a specified route (e.g., intraperitoneal injection).[5][11]

-

Endpoints: Tumor volume and body weight are measured regularly. At the end of the experiment, tumors are excised for further analysis, such as Western blotting for protein expression.[5][11]

Visualizations of Signaling Pathways and Workflows

References

- 1. 3-O-Acetyl-11-Keto-β-Boswellic Acid Suppresses Colitis-Associated Colorectal Cancer by Inhibiting the NF-Kb Signaling Pathway and Remodeling Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Acetyl-11-Keto-β-Boswellic Acid Exerts the Anti-Cancer Effects via Cell Cycle Arrest, Apoptosis Induction and Autophagy Suppression in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New derivatives of 11-keto-β-boswellic acid (KBA) induce apoptosis in breast and prostate cancers cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acetyl-11-keto-β-boswellic acid inhibits proliferation and induces apoptosis of gastric cancer cells through the phosphatase and tensin homolog /Akt/ cyclooxygenase-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Anti-cancer properties of boswellic acids: mechanism of action as anti-cancerous agent [frontiersin.org]

- 9. Acetyl-11-keto-β-Boswellic Acid Suppresses Invasion of Pancreatic Cancer Cells Through The Downregulation of CXCR4 Chemokine Receptor Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acetyl-11-keto-β-boswellic acid suppresses docetaxel-resistant prostate cancer cells in vitro and in vivo by blocking Akt and Stat3 signaling, thus suppressing chemoresistant stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Unlocking Neuroprotection: A Technical Guide to the Therapeutic Potential of 11-Keto-β-boswellic Acid

For Immediate Release

This technical guide provides an in-depth analysis of the neuroprotective effects of 11-Keto-β-boswellic acid (KBA) and its acetylated derivative, Acetyl-11-keto-β-boswellic acid (AKBA). Aimed at researchers, scientists, and drug development professionals, this document synthesizes current experimental evidence, details key molecular mechanisms, and provides comprehensive experimental protocols to facilitate further investigation into this promising therapeutic agent.

Executive Summary

11-Keto-β-boswellic acid, a pentacyclic triterpenoid derived from the resin of Boswellia species, has emerged as a potent neuroprotective agent with significant therapeutic potential for a range of neurological disorders. Extensive preclinical studies have demonstrated its efficacy in mitigating neuronal damage in models of ischemic stroke, Alzheimer's disease, Parkinson's disease, and neuroinflammation. The primary mechanisms underlying these protective effects involve the modulation of key signaling pathways, including the inhibition of the pro-inflammatory nuclear factor-kappa B (NF-κB) pathway and the activation of the antioxidant Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This guide will explore the multifaceted neuroprotective properties of KBA and AKBA, presenting the quantitative data from key studies, detailing the experimental methodologies, and visualizing the intricate signaling cascades involved.

Mechanisms of Neuroprotection

The neuroprotective effects of KBA and AKBA are attributed to their ability to target multiple pathological processes, primarily through their anti-inflammatory and antioxidant activities.

Anti-inflammatory Effects via NF-κB Inhibition

AKBA has been shown to be a potent inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the inflammatory cascade.[1][2] Furthermore, AKBA directly interacts with and inhibits IκB kinase (IKK), preventing the phosphorylation and subsequent degradation of IκBα.[3][4] This action blocks the nuclear translocation of the p65 subunit of NF-κB, a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6.[3][5][6] By suppressing NF-κB signaling, KBA and AKBA effectively dampen the neuroinflammatory response that contributes to neuronal damage in various neurological conditions.[2][3][5]

Antioxidant Effects via Nrf2/HO-1 Pathway Activation

Both KBA and AKBA have been identified as novel activators of the Nrf2/heme oxygenase-1 (HO-1) pathway, a critical cellular defense mechanism against oxidative stress.[7][8][9][10] KBA and AKBA promote the nuclear translocation of Nrf2, where it binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes.[8][9] This leads to the upregulation of protective enzymes such as HO-1 and superoxide dismutase (SOD), which neutralize reactive oxygen species (ROS) and reduce oxidative damage to neurons.[7][10] This antioxidant activity is crucial in protecting against the oxidative insults that characterize ischemic brain injury and neurodegenerative diseases.[5][7][8][9]

Quantitative Data on Neuroprotective Efficacy

The following tables summarize the quantitative findings from key preclinical studies, demonstrating the neuroprotective effects of KBA and AKBA across various experimental models.

Table 1: In Vitro Neuroprotective Effects of KBA and AKBA

| Cell Line | Insult | Compound | Concentration | Outcome Measure | Result | Reference |

| PC12 | Oxygen-Glucose-Serum Deprivation (OGSD) | AKBA | 1 µg/mL | Cell Viability | Increased to 39.5% from 18% in untreated ischemic cells | [1] |

| PC12 | Oxygen-Glucose-Serum Deprivation (OGSD) | AKBA | 2.5 µg/mL | Cell Viability | Increased to 36.8% from 18% in untreated ischemic cells | [1] |

| Primary Cortical Neurons | Oxygen and Glucose Deprivation (OGD) | AKBA | 50 µM | Cell Viability | Increased by approximately 28% compared to OGD group | [9] |

| PC12 and N2a | Glutamate | AKBA | 2.5-10 µM | Cell Viability | Increased cell viability | [6] |

Table 2: In Vivo Neuroprotective Effects of KBA and AKBA

| Animal Model | Condition | Compound | Dosage | Outcome Measure | Result | Reference |

| Rats | Middle Cerebral Artery Occlusion (MCAO) | KBA | 25 mg/kg | Infarct Volume | Reduced to 23.22% from 37.15% in vehicle group | [7] |

| Rats | Middle Cerebral Artery Occlusion (MCAO) | AKBA | 20 mg/kg | Infarct Volume | Reduced to 24.3% from 36.6% in vehicle group | [9] |

| APPswe/PS1dE9 Mice | Alzheimer's Disease | AKBA | Not specified | Cerebral Amyloid-β (Aβ) Levels | Dramatically decreased | [5][11] |

| Rats | Scopolamine-induced Memory Deficits | AKBA | 5 and 10 mg/kg | Morris Water Maze (Latency) | Decreased latency to find platform | [12][13] |

| Rats | Scopolamine-induced Memory Deficits | AKBA | Not specified | Acetylcholinesterase Activity | Decreased | [12][13] |

| Rats | Scopolamine-induced Memory Deficits | AKBA | Not specified | Malondialdehyde (MDA) Levels | Decreased | [12][13] |

| Mice | Lipopolysaccharide (LPS)-induced Neuroinflammation | AKBA | Not specified | Pro-inflammatory Cytokines (IL-6, TNF-α) | Decreased | [14] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by KBA/AKBA and a typical experimental workflow for assessing neuroprotection.

Figure 1: A diagram illustrating the inhibitory effect of Acetyl-11-keto-β-boswellic acid (AKBA) on the NF-κB signaling pathway.

Figure 2: A diagram showing the activation of the Nrf2/HO-1 antioxidant pathway by KBA and AKBA.

Figure 3: A generalized workflow for an in vivo study investigating the neuroprotective effects of KBA/AKBA.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to facilitate replication and further research.

In Vitro Model: Oxygen-Glucose Deprivation (OGD) in Neuronal Cells

Objective: To simulate ischemic conditions in vitro to assess the neuroprotective effects of KBA/AKBA.

Cell Line: PC12 or primary cortical neurons.

Protocol:

-

Cell Culture: Culture cells in appropriate medium (e.g., DMEM with 10% fetal bovine serum) in a humidified incubator at 37°C with 5% CO₂.

-

Pre-treatment: 24 hours prior to OGD, replace the culture medium with fresh medium containing the desired concentrations of KBA/AKBA or vehicle control.

-

OGD Induction:

-

Wash cells twice with glucose-free DMEM.

-

Replace the medium with glucose-free DMEM.

-

Place the culture plates in a hypoxic chamber (e.g., with 95% N₂ and 5% CO₂) for a specified duration (e.g., 2-6 hours) at 37°C.

-

-

Reperfusion:

-

Remove plates from the hypoxic chamber.

-

Replace the glucose-free medium with the original complete culture medium (containing glucose and serum).

-

Return the plates to the normoxic incubator (5% CO₂, 95% air) for a reperfusion period (e.g., 24 hours).

-

-

Assessment of Cell Viability (MTT Assay):

-

Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

-

Incubate for 4 hours at 37°C.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

-

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

Objective: To induce focal cerebral ischemia to evaluate the neuroprotective effects of KBA/AKBA in a stroke model.

Animal Model: Male Sprague-Dawley rats (250-300 g).

Protocol:

-

Anesthesia: Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).

-

Surgical Procedure:

-

Make a midline cervical incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal end of the ECA.

-

Temporarily clamp the CCA and ICA.

-

Insert a nylon monofilament suture (e.g., 4-0) with a rounded tip into the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A cerebral blood flow drop of 70-80% should be confirmed by laser Doppler flowmetry.

-

The duration of occlusion is typically 60-90 minutes.

-

-

Reperfusion: After the occlusion period, gently withdraw the filament to allow reperfusion.

-

Treatment: Administer KBA/AKBA or vehicle (e.g., intraperitoneally or orally) at a specified time point (e.g., at the onset of reperfusion).

-

Neurological Deficit Scoring: At 24 or 48 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., a 0-5 scale where 0 is no deficit and 5 is severe deficit).

-

Infarct Volume Measurement:

-

Euthanize the animals and perfuse the brains with saline followed by 4% paraformaldehyde.

-

Remove the brains and slice them into coronal sections (e.g., 2 mm thick).

-

Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted tissue remains white.

-

Quantify the infarct volume using image analysis software.

-

Assessment of Apoptosis: TUNEL Assay

Objective: To detect DNA fragmentation, a hallmark of apoptosis, in brain tissue.

Protocol:

-

Tissue Preparation: Use paraffin-embedded or frozen brain sections.

-

Permeabilization: Permeabilize the tissue sections with proteinase K or a similar agent to allow enzyme access to the DNA.

-

Labeling:

-

Incubate the sections with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and biotin-dUTP or a fluorescently labeled dUTP. TdT will catalyze the addition of the labeled dUTP to the 3'-OH ends of fragmented DNA.

-

-

Detection:

-

If using biotin-dUTP, incubate with streptavidin-HRP followed by a chromogenic substrate (e.g., DAB) to produce a colored precipitate at the site of apoptosis.

-

If using a fluorescently labeled dUTP, visualize the signal directly using a fluorescence microscope.

-

-

Counterstaining: Counterstain the nuclei with a suitable stain (e.g., hematoxylin for chromogenic detection or DAPI for fluorescence) to visualize all cells.

-

Quantification: Count the number of TUNEL-positive cells in specific brain regions and express it as a percentage of the total number of cells.

Western Blotting for Protein Expression

Objective: To quantify the expression levels of key proteins in signaling pathways (e.g., Nrf2, HO-1, p-IκBα, p-p65).

Protocol:

-

Protein Extraction: Homogenize brain tissue or lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Nrf2, anti-HO-1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Quantify the band intensity using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH).

Conclusion and Future Directions

The accumulated evidence strongly supports the neuroprotective potential of 11-Keto-β-boswellic acid and its acetylated form. Their ability to concurrently inhibit neuroinflammation and oxidative stress through the modulation of the NF-κB and Nrf2 pathways presents a compelling multi-target therapeutic strategy for complex neurological disorders. The data presented in this guide highlights the consistent efficacy of these compounds in preclinical models.

Future research should focus on optimizing the delivery of KBA and AKBA to the central nervous system to enhance their bioavailability and therapeutic efficacy. Further clinical trials are warranted to translate these promising preclinical findings into effective treatments for patients suffering from neurodegenerative diseases and ischemic stroke. The detailed protocols provided herein are intended to serve as a valuable resource for the scientific community to advance our understanding and application of these remarkable natural compounds.

References

- 1. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 2. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 4. clyte.tech [clyte.tech]

- 5. protocols.io [protocols.io]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]

- 8. Quantifying Acetylcholinesterase activity in striatal brain tissue with DTNB assay [protocols.io]

- 9. 2.9. TUNEL Apoptosis Assay [bio-protocol.org]

- 10. mmpc.org [mmpc.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Detection of Apoptosis in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 11-Keto-β-boswellic Acid: From Source to Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Keto-β-boswellic acid (KBA) is a potent pentacyclic triterpenoid derived from the gum resin of the Boswellia serrata tree, commonly known as Indian frankincense.[1][2] For centuries, extracts of Boswellia have been integral to Ayurvedic and other traditional medicine systems for their anti-inflammatory and analgesic properties.[2] Modern scientific inquiry has identified KBA and its acetylated counterpart, 3-O-acetyl-11-keto-β-boswellic acid (AKBA), as key bioactive constituents responsible for these therapeutic effects.[2][3] This technical guide provides an in-depth overview of the primary source of KBA, detailed methodologies for its isolation and purification, quantitative data from various studies, and an exploration of its known signaling pathways.

Natural Source: Boswellia serrata

The primary commercial source of KBA is the oleo-gum resin of Boswellia serrata, a tree native to the mountainous regions of India.[1] The resin is a complex mixture containing 30-60% resinous material (including boswellic acids), 5-10% essential oils, and polysaccharides.[4] While other Boswellia species, such as B. sacra, also contain boswellic acids, the concentration of specific acids can vary significantly between species.[5][6]

Quantitative Analysis of Boswellic Acids

The yield and composition of boswellic acids are highly dependent on the extraction methodology and the specific Boswellia species. The following tables summarize quantitative data from various studies.

Table 1: Yield of KBA and AKBA from Boswellia serrata Using Different Extraction Methods

| Extraction Method | Compound | Yield | Reference |

| Ultrasound-Assisted Extraction (UAE) | KBA | 8.44% w/w | [7][8] |

| Ultrasound-Assisted Extraction (UAE) | AKBA | 6.5 ± 0.05 mg/g | [4] |

| Optimized Batch Extraction | AKBA | 4.8 ± 0.04 mg/g | [4] |

| HPTLC Quantification | KBA | ~3.3% in methanolic extract | [9] |

| HPLC Quantification | KBA | ~3.03% in methanolic extract | [9] |

| HPTLC Quantification | AKBA | ~4.6% in methanolic extract | [9] |

| HPLC Quantification | AKBA | ~3.87% in methanolic extract | [9] |

Table 2: Comparative Content of Boswellic Acids in Boswellia Species

| Boswellia Species | Total Boswellic Acids (in methanolic extract) | Total Boswellic Acids (in gum resin) | AKBA Content (in methanolic extract) | Reference |

| B. serrata | 295.25 g/kg (29.5%) | 16% | 7.35 g/kg (0.7%) | [5][6] |

| B. sacra | 491.20 g/kg (49.1%) | 29% | 70.81 g/kg (7.1%) | [5][6] |

Table 3: Bioactivity of KBA and AKBA

| Compound | Target | IC50 Value | Reference |

| 11-Keto-β-boswellic acid | DPP-4 | 1.65 µM | [1] |

| 11-Keto-β-boswellic acid | 4-aminopyridine-stimulated glutamate release | 31 μM | [1] |

Experimental Protocols: Isolation and Purification

The isolation of KBA from Boswellia serrata resin involves extraction followed by chromatographic purification. The choice of method can significantly impact the yield and purity of the final product.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of KBA

This protocol is based on a study that found UAE to be an efficient method for extracting KBA.[7][8]

-

Material Preparation: Grind the dried gum resin of Boswellia serrata into a coarse powder.

-

Extraction:

-

Place a known quantity of the powdered resin into an extraction vessel.

-

Add methanol as the solvent. An optimized solvent-to-drug ratio is approximately 20.42 mL/g.[7][8]

-

Submerge the vessel in an ultrasonic bath.

-

Perform the extraction at a controlled temperature of around 44.01°C for approximately 11.54 minutes.[7][8]

-

-

Filtration and Concentration:

-

Filter the extract to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Quantification:

Protocol 2: General Solvent Extraction for Boswellic Acids

This protocol describes a general method for obtaining a methanolic extract rich in boswellic acids.[5]

-

Material Preparation: Grind 100g of Boswellia serrata oleo-gum resin.

-

Extraction:

-

Place the ground resin in a suitable container and add 1 L of methanol (1:10 w/v ratio).

-

Place the container on an orbital shaker for 5 days in the dark.

-

-

Filtration and Rinsing:

-

Filter the extract.

-

Rinse the remaining resin with an additional 400 mL of methanol to ensure maximum recovery.

-

-

Concentration:

-

Combine the filtrates and concentrate using a vacuum evaporator to yield the dried methanolic extract.

-

Protocol 3: Purification by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for the purification and quantification of boswellic acids.[5][6]

-

Sample Preparation: Dissolve the crude extract in a suitable solvent, such as methanol.

-

Chromatographic System:

-

Column: A reverse-phase C18 column is typically used.[5]

-

Mobile Phase: A gradient elution system is often employed. The specific solvents and gradient will depend on the separation requirements.

-

Detector: A Diode Array Detector (DAD) allows for monitoring at multiple wavelengths. For KBA and AKBA, a wavelength of 250 nm is suitable.[5]

-

-

Injection and Elution: Inject the sample onto the column and run the gradient program to separate the different boswellic acids.

-

Fraction Collection: Collect the fractions corresponding to the elution time of KBA, as determined by a reference standard.

-

Purity Analysis: Re-analyze the collected fractions using HPLC to confirm the purity of the isolated KBA.

Visualizing the Process and Pathways

Workflow for KBA Isolation

The following diagram illustrates the general workflow for the isolation of 11-Keto-β-boswellic acid from Boswellia serrata resin.

Caption: Workflow for the isolation of KBA from Boswellia serrata.

Signaling Pathway Modulation by AKBA

Acetyl-11-keto-β-boswellic acid (AKBA) has been shown to modulate various signaling pathways, including the Nrf2/HO-1 pathway, which is crucial for cellular defense against oxidative stress.[10][11]

Caption: AKBA activation of the Nrf2/HO-1 signaling pathway.

Conclusion

11-Keto-β-boswellic acid remains a compound of significant interest for its therapeutic potential, particularly in the realm of inflammatory diseases. The methodologies for its extraction and purification are well-established, with techniques like Ultrasound-Assisted Extraction offering efficient and high-yield results. A thorough understanding of the quantitative variations between different Boswellia species and extraction methods is crucial for the standardization and development of KBA-based therapeutics. Furthermore, ongoing research into its mechanisms of action, such as the modulation of the NF-κB and Nrf2/HO-1 signaling pathways, continues to unveil the scientific basis for its traditional use and opens new avenues for drug discovery and development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caringsunshine.com [caringsunshine.com]

- 3. Acetyl-11-keto-β-boswellic acid inhibits proliferation and induces apoptosis of gastric cancer cells through the phosphatase and tensin homolog /Akt/ cyclooxygenase-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Quantitative Determination of 3-O-Acetyl-11-Keto-β-Boswellic Acid (AKBA) and Other Boswellic Acids in Boswellia sacra Flueck (syn. B. carteri Birdw) and Boswellia serrata Roxb - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative Determination of 3-O-Acetyl-11-Keto-βBoswellic Acid (AKBA) and Other Boswellic Acids in Boswellia sacra Flueck (syn. B. carteri Birdw) and Boswellia serrata Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Extraction of 11-Keto-β -Boswellic Acid from Indian Olibanum by Contemporary Extraction Modes: Optimization and Validation of HPTLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Extraction of 11-Keto-β -Boswellic Acid from Indian Olibanum...: Ingenta Connect [ingentaconnect.com]

- 9. researchgate.net [researchgate.net]

- 10. Acetyl-11-Keto-Beta-Boswellic Acid Activates the Nrf2/HO-1 Signaling Pathway in Schwann Cells to Reduce Oxidative Stress and Promote Sciatic Nerve Injury Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

An In-depth Technical Guide to 11-Keto-β-boswellic Acid: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Keto-β-boswellic acid (KBA) is a potent pentacyclic triterpenoid derived from the gum resin of Boswellia species, most notably Boswellia serrata. This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, and significant biological activities of KBA. It is intended to serve as a resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development. This guide details experimental protocols for the extraction, isolation, and characterization of KBA, as well as methodologies for assessing its biological effects. Furthermore, it visually elucidates the key signaling pathways modulated by KBA through detailed diagrams.

Chemical Structure and Identification

11-Keto-β-boswellic acid is a derivative of β-boswellic acid, characterized by a ketone group at the C-11 position of its pentacyclic triterpene core. This structural feature is crucial for its distinct biological activities.

Table 1: Chemical Identifiers for 11-Keto-β-boswellic acid

| Identifier | Value |

| IUPAC Name | (3α,4β)-3-Hydroxy-11-oxours-12-en-24-oic acid[1] |

| CAS Number | 17019-92-0[1] |

| Molecular Formula | C₃₀H₄₆O₄[1] |

| Canonical SMILES | CC1CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1C)C)C[2] |

| InChI Key | YIMHGPSYDOGBPI-YZCVQEKWSA-N[2][3] |

Physicochemical Properties

The physicochemical properties of KBA influence its solubility, absorption, and overall bioavailability.

Table 2: Physicochemical Properties of 11-Keto-β-boswellic acid

| Property | Value | Source |

| Molecular Weight | 470.7 g/mol [1] | PubChem |

| Melting Point | 190 - 191 °C[4] | Human Metabolome Database |

| Appearance | Solid[4] | Human Metabolome Database |

| Solubility | Poor in water. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [5] |

| pKa (Predicted) | 4.85 ± 0.10 | ChemAxon |

Biological Activity and Pharmacological Properties

KBA exhibits a range of biological activities, with its anti-inflammatory and anti-cancer properties being the most extensively studied.

Anti-inflammatory Activity

The primary anti-inflammatory mechanism of KBA is the inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes.

Table 3: 5-Lipoxygenase Inhibitory Activity of 11-Keto-β-boswellic acid and its Acetylated Form (AKBA)

| Compound | Assay System | IC₅₀ (µM) | Reference |

| 11-Keto-β-boswellic acid (KBA) | Isolated neutrophils | 2.8 - 8.8 | [6][7] |

| Acetyl-11-keto-β-boswellic acid (AKBA) | Intact rat neutrophilic granulocytes | 1.5 | [4] |

| Acetyl-11-keto-β-boswellic acid (AKBA) | Rat granulocyte 105,000 x g supernatants | 8 | [4] |

| Acetyl-11-keto-β-boswellic acid (AKBA) | Purified human leukocyte 5-lipoxygenase | 16 | [4] |

Anticancer Activity

KBA and its acetylated derivative, acetyl-11-keto-β-boswellic acid (AKBA), have demonstrated cytotoxic effects against various cancer cell lines.

Table 4: Cytotoxicity of Acetyl-11-keto-β-boswellic acid (AKBA) against various cancer cell lines

| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µg/mL) | Reference |

| A549 | Non-Small Cell Lung Cancer | 24 | 11.52 | [1] |

| A549 | Non-Small Cell Lung Cancer | 48 | 9.03 | [1] |

| A549 | Non-Small Cell Lung Cancer | 72 | 7.41 | [1] |

| H460 | Non-Small Cell Lung Cancer | 24 | 63.08 | [1] |

| H460 | Non-Small Cell Lung Cancer | 48 | 33.25 | [1] |

| H460 | Non-Small Cell Lung Cancer | 72 | 22.3 | [1] |

| H1299 | Non-Small Cell Lung Cancer | 24 | 204.6 | [1] |

| H1299 | Non-Small Cell Lung Cancer | 48 | 31.62 | [1] |

| H1299 | Non-Small Cell Lung Cancer | 72 | 25.17 | [1] |

Signaling Pathways

KBA modulates several key signaling pathways involved in inflammation and cancer, including the NF-κB and Nrf2 pathways.

Caption: Inhibition of the NF-κB signaling pathway by 11-Keto-β-boswellic acid.

Caption: Activation of the Nrf2 antioxidant response pathway by 11-Keto-β-boswellic acid.

Experimental Protocols

Extraction and Isolation of 11-Keto-β-boswellic Acid from Boswellia serrata Resin

This protocol outlines a general procedure for the extraction and isolation of KBA.

Caption: General workflow for the extraction and isolation of KBA.

Methodology:

-

Extraction:

-

Grind 100 g of Boswellia serrata oleo-gum resin.

-

Extract the ground resin with 1 L of methanol (1:10 w/v ratio) on an orbital shaker for 5 days in the dark.

-

Filter the extract and rinse the resin with an additional 400 mL of methanol.

-

Combine the filtrates and concentrate under vacuum using a rotary evaporator.[4]

-

-

Isolation by Column Chromatography:

-

Subject the concentrated extract to column chromatography on silica gel (100-200 mesh).

-

Elute the column with a gradient of increasing polarity using mixtures of hexane and ethyl acetate.

-

Monitor the collected fractions by Thin Layer Chromatography (TLC) and analytical High-Performance Liquid Chromatography (HPLC).

-

Pool the fractions containing KBA.[7]

-

-

Purification:

-

Recrystallize the pooled fractions from a mixture of hexane-ethyl acetate to obtain purified 11-keto-β-boswellic acid.[7]

-

Characterization by HPLC-MS/MS

Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled with a Diode Array Detector (DAD) and an Electrospray Ionization Tandem Mass Spectrometer (ESI-MS/MS).

Chromatographic Conditions:

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A binary solvent system consisting of:

-

A: MilliQ H₂O:Methanol (50:50) with 5 mM ammonium acetate.

-

B: Methanol:1-Propanol (80:20) with 5 mM ammonium acetate.

-

-

Flow Rate: 200 µL·min⁻¹.

-

Gradient:

-

Linear gradient from 30% to 50% B in 2 minutes.

-

Increase to 80% B in 35 minutes.

-

Increase to 98% B at 47 minutes and hold for 6 minutes.

-

Re-equilibrate to initial conditions for 10 minutes.

-

-

Detection:

5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol is for determining the in vitro inhibitory activity of KBA on 5-LOX.

Methodology:

-

Enzyme Preparation: Use purified human leukocyte 5-lipoxygenase or a 105,000 x g supernatant from rat granulocytes.

-

Incubation: Incubate the enzyme with varying concentrations of KBA in a suitable buffer (e.g., 0.2 M borate buffer, pH 9.0) for 3 minutes.

-

Reaction Initiation: Start the reaction by adding the substrate, arachidonic acid.

-

Measurement: Monitor the decrease in absorbance at 234 nm for 3 minutes at 25°C, which corresponds to the formation of 5-LOX products.

-

Calculation: Calculate the percentage of inhibition relative to a control without the inhibitor and determine the IC₅₀ value.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of KBA on cancer cell lines.

Caption: Workflow for the MTT cell viability assay.

Methodology:

-

Cell Seeding: Seed the desired cancer cell line in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of KBA (or AKBA) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for specific time points (e.g., 24, 48, 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.[6][8][9]

Western Blot Analysis for NF-κB Pathway

This protocol is for analyzing the effect of KBA on the expression and phosphorylation of key proteins in the NF-κB pathway.

Methodology:

-

Cell Culture and Treatment: Culture cells (e.g., macrophages) and pre-treat with KBA for a specified time, followed by stimulation with an NF-κB activator (e.g., LPS or TNF-α).

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies specific for total and phosphorylated forms of IκBα and p65.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[10][11][12]

Conclusion

11-Keto-β-boswellic acid is a promising natural compound with well-documented anti-inflammatory and anticancer activities. Its mechanisms of action, primarily through the modulation of the 5-LOX, NF-κB, and Nrf2 pathways, make it a compelling candidate for further investigation and development as a therapeutic agent. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of this multifaceted molecule. Further research into its pharmacokinetics, bioavailability, and in vivo efficacy is warranted to translate its preclinical promise into clinical applications.

References

- 1. WO2015166462A1 - Method of purifying 3-o-acetyl-11-keto-beta-boswellic acid (akba) - Google Patents [patents.google.com]

- 2. Determination of 3-acetyl-11-keto-β-boswellic acid in analytical and biological samples using streamlined and robust RP-HPLC method - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00814F [pubs.rsc.org]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. Quantitative Determination of 3-O-Acetyl-11-Keto-β-Boswellic Acid (AKBA) and Other Boswellic Acids in Boswellia sacra Flueck (syn. B. carteri Birdw) and Boswellia serrata Roxb - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of 11-keto-boswellic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. asianpubs.org [asianpubs.org]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

11-Keto-β-boswellic Acid: A Deep Dive into 5-Lipoxygenase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Keto-β-boswellic acid (KBA) and its acetylated derivative, Acetyl-11-keto-β-boswellic acid (AKBA), are potent inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes.[1][2][3] Leukotrienes are implicated in a variety of inflammatory diseases, including asthma, allergic rhinitis, and osteoarthritis, making 5-LOX a significant therapeutic target.[4][5] This technical guide provides an in-depth analysis of the mechanism, quantitative inhibitory data, and experimental protocols related to the 5-LOX inhibition by KBA and AKBA.

Mechanism of 5-LOX Inhibition

KBA and AKBA are direct, non-competitive, and non-redox inhibitors of the 5-LOX enzyme.[1][2][6] Unlike competitive inhibitors that bind to the enzyme's active site, these pentacyclic triterpenic acids bind to an allosteric site, which is a distinct regulatory site on the 5-LOX enzyme, separate from the arachidonic acid substrate-binding site.[7][8][9][10] This binding induces a conformational change in the enzyme, leading to a reduction in its catalytic activity.[9] The pentacyclic triterpene ring is crucial for binding to this selective effector site, while the 11-keto group and a hydrophilic group on ring A are essential for the inhibitory activity.[6][8][11]

Quantitative Inhibition Data

The inhibitory potency of KBA and AKBA against 5-LOX has been determined in various in vitro systems, with IC50 values varying depending on the experimental setup.

| Compound | Assay System | Substrate | IC50 (µM) | Reference(s) |

| Acetyl-11-keto-β-boswellic acid (AKBA) | Intact rat neutrophilic granulocytes | Endogenous arachidonic acid | 1.5 | [7] |

| Rat granulocyte 105,000 x g supernatants | Exogenous arachidonic acid | 8 | [7] | |

| Affinity chromatography-purified human leukocyte 5-LOX | Exogenous arachidonic acid | 16 | [7] | |

| Ionophore-stimulated peritoneal polymorphonuclear leukocytes (PMNL) | Endogenous arachidonic acid | 1.5 | [6][11] | |

| 105,000 g supernatants (PMNL) | Exogenous arachidonic acid | 8 | [6][11] | |

| 11-keto-β-boswellic acid (KBA) | Isolated human neutrophils | Endogenous arachidonic acid | 2.8 - 8.8 | [12][13] |

Note: The inhibitory efficacy of boswellic acids can be influenced by assay conditions such as substrate concentration and the presence of 5-LOX activating cofactors (e.g., Ca2+, phosphatidylcholine).[1][2][12]

A significant challenge to the in vivo efficacy of KBA is its strong binding to plasma albumin (>95%), which can abolish its inhibitory effect on 5-LOX in whole blood assays.[1][2][12][13]

Experimental Protocols

Cell-Free 5-LOX Inhibition Assay (Spectrophotometric Method)

This assay measures the direct inhibitory effect of a compound on purified 5-LOX enzyme by monitoring the formation of conjugated dienes at 234 nm.[14]

Materials:

-

Purified human recombinant 5-LOX

-

Arachidonic acid (substrate)

-

11-Keto-β-boswellic acid (test compound)

-

Assay Buffer: 0.1 M phosphate buffer (pH 7.4) containing 1 mM EDTA

-

Vehicle (e.g., DMSO)

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer

Procedure:

-

Prepare working solutions of purified 5-LOX, arachidonic acid, and KBA in the assay buffer.

-

In a 96-well plate, add the assay buffer, the KBA solution (at various concentrations), and the purified 5-LOX solution.

-

Include a control group with the vehicle instead of the KBA solution.

-

Pre-incubate the plate at room temperature for 10-15 minutes.

-

Initiate the reaction by adding the arachidonic acid solution to all wells.

-

Immediately measure the increase in absorbance at 234 nm over time using a spectrophotometer.

-

Calculate the rate of reaction for each concentration of KBA and the control.

-

Determine the percent inhibition and subsequently the IC50 value of KBA.

Cell-Based 5-LOX Inhibition Assay (Intact Neutrophils)

This assay evaluates the inhibitory effect of a compound on 5-LOX activity within a cellular environment.[12][15]

Materials:

-

Isolated human neutrophils

-

11-Keto-β-boswellic acid (test compound)

-

Calcium ionophore A23187 (stimulant)

-

Phosphate-buffered saline (PBS) with calcium and magnesium

-

ELISA kit for Leukotriene B4 (LTB4) quantification

Procedure:

-

Isolate human neutrophils from fresh blood.

-

Resuspend the neutrophils in PBS.

-